molecular formula C22H25N7O3 B6496993 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide CAS No. 1013968-16-5

2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide

Cat. No.: B6496993
CAS No.: 1013968-16-5
M. Wt: 435.5 g/mol
InChI Key: QSLOGMLBANAUNG-UHFFFAOYSA-N
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Description

2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a dimethylphenylmethyl group, a dimethylpyrazolyl group, and an acetamide moiety. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the dimethylphenylmethyl and dimethylpyrazolyl groups through selective alkylation and acylation reactions. The final step involves the formation of the acetamide group via amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions could modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-{7-[(2,5-Dimethylphenyl)methyl]-8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl}acetamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.

Properties

IUPAC Name

2-[7-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3/c1-12-6-7-13(2)16(8-12)10-27-18-19(24-21(27)29-15(4)9-14(3)25-29)26(5)22(32)28(20(18)31)11-17(23)30/h6-9H,10-11H2,1-5H3,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLOGMLBANAUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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